1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Overview
Description
1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that features a fused ring system combining a pyrazine ring with a tetrahydropyrrole ring The presence of a p-tolyl group attached to the nitrogen atom of the pyrazine ring adds to its structural complexity
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown promise in biological assays, potentially serving as a lead compound for drug development.
Medicine: Research indicates potential therapeutic applications, including anticancer and antimicrobial activities.
Safety and Hazards
Future Directions
Pyrazine and phenazine compounds demonstrate biological activities relevant to the treatment of disease . They have shown potential therapeutic value, including several clinically used agents . Future research may focus on understanding the contribution of HOMO, SHOMO, and THOMO to the mixed-orbital charge transport of organic semiconductors .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, thereby affecting cell cycle progression . This inhibition likely occurs through the compound binding to the active site of CDK2, preventing its interaction with cyclin A2, and thus halting the cell cycle .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it can be inferred that it affects the cell cycle regulation pathway . Inhibition of CDK2 can halt the cell cycle, preventing cells from entering the S phase, where DNA replication occurs .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been studied . These studies typically involve assessing the compound’s solubility, permeability, and stability, which can influence its bioavailability .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . This cytotoxicity is likely due to the inhibition of CDK2, leading to cell cycle arrest and potentially inducing apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the stability and efficacy of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of p-toluidine with a suitable diketone or diester, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters, such as solvent choice and catalyst concentration, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield partially or fully reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system and have been studied for their biological activities.
Pyrazolo[5,1-c]triazines:
Thiazoles and Thiadiazoles: These compounds also feature fused ring systems and are of interest in medicinal chemistry.
Uniqueness: 1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine stands out due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer unique properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-(4-methylphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-4-6-12(7-5-11)14-13-3-2-9-16(13)10-8-15-14/h2-7,9,14-15H,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDRGEGDAHDJFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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